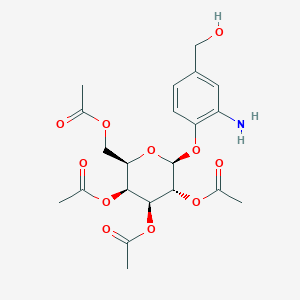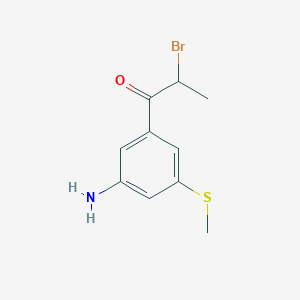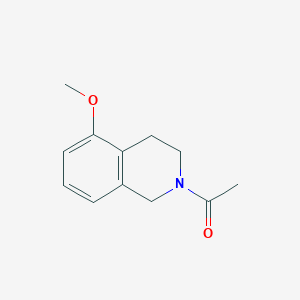![molecular formula C9H11N3O2S B14057784 Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 14453-26-0](/img/structure/B14057784.png)
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- is a compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves the reaction of thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol. Sulfuric acid is used as a catalyst to facilitate the reaction. The product is then purified by recrystallization from aqueous ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various complex molecules and intermediates.
Biology: The compound has shown potential in DNA-binding studies, indicating its use in genetic research.
Medicine: It exhibits anticancer and antimicrobial properties, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its ability to bind with DNA. This binding can lead to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties. The compound interacts with DNA through intercalation and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbothioamide, 2-[(3-fluoro-2-pyridinyl)methylene]-
- Hydrazinecarbothioamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-
Uniqueness
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to bind with DNA and exhibit anticancer activity sets it apart from other similar compounds .
Propiedades
Número CAS |
14453-26-0 |
|---|---|
Fórmula molecular |
C9H11N3O2S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
[(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-14-8-3-2-6(4-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15) |
Clave InChI |
ARINKVDYBABITQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=S)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)






![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)



